

# An In-Depth Technical Guide to Taprostene Sodium (CAS Number: 87440-45-7)

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## Compound of Interest

Compound Name: Taprostene sodium

Cat. No.: B1264858

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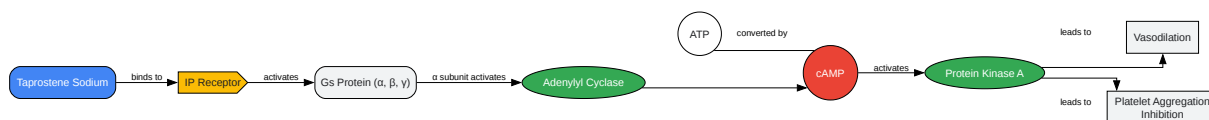
## Core Compound Information

**Taprostene sodium**, with the CAS number 87440-45-7, is a synthetic analog of prostacyclin (PGI<sub>2</sub>). It is a partial agonist of the prostacyclin receptor (IP receptor) and exhibits vasodilatory, antiplatelet, and cardioprotective properties.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data and protocols.

| Property            | Value   | Reference |
|---------------------|---|-----------|
| Chemical Name       | Sodium 3-[(Z)-[(3aR,4R,5R,6aS)-4-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-ylidene)methyl]benzoate | [4][5]    |
| Molecular Formula   | C <sub>24</sub> H <sub>29</sub> NaO <sub>5</sub>  | [2][6]    |
| Molecular Weight    | 420.47 g/mol  | [4][6]    |
| Appearance          | Off-white solid   | [4]       |
| Solubility          | Soluble in water (26 mg/mL)   | [4]       |
| Melting Point       | 173-182.5 °C  | [4][7]    |
| Storage Temperature | 2-8°C   | [4]       |

## Mechanism of Action and Signaling Pathway

**Taprostene sodium** primarily functions as a partial agonist at the prostanoid IP receptor, a G-protein coupled receptor (GPCR).[1][2][8] Activation of the IP receptor by **Taprostene sodium** is coupled to the Gs alpha subunit (G $\alpha$ s) of the heterotrimeric G protein. This interaction initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of platelet aggregation.



[Click to download full resolution via product page](#)**Caption: Taprostene Sodium Signaling Pathway.**

## Pharmacological Effects and Preclinical Data

### Vasodilation

**Taprostene sodium** induces relaxation of vascular smooth muscle, leading to vasodilation. In preclinical studies, its partial agonist activity at IP receptors has been characterized in various vascular preparations.

| Parameter  | Value | Experimental Conditions  | Reference |
|------------|-------|--|-----------|
| Relaxation | 45%   | 3 $\mu$ M Taprostene sodium on phenylephrine-contracted guinea-pig saphenous vein rings in the presence of the EP4 receptor antagonist AH 23848. | [9]       |
| Relaxation | 20%   | 3 $\mu$ M Taprostene sodium on phenylephrine-contracted rat tail artery.   | [9]       |
| Relaxation | 15%   | 3 $\mu$ M Taprostene sodium on phenylephrine and sulprostone-contracted mouse aorta.   | [9]       |

### Inhibition of Platelet Aggregation

**Taprostene sodium** is a potent inhibitor of platelet aggregation. This effect is primarily mediated through the IP receptor-cAMP signaling pathway.

No specific IC50 values for **Taprostene sodium** on collagen-induced platelet aggregation were identified in the provided search results.

## Cardioprotection

**Taprostene sodium** has been shown to exert significant cardioprotective effects, which are attributed to its ability to protect the endothelium and myocardium following ischemic events.[\[2\]](#)  
[\[3\]](#)

## Clinical Data

A double-blind, placebo-controlled clinical trial investigated the effects of **Taprostene sodium** in patients with ischaemic peripheral vascular disease and intermittent claudication.

| Parameter          | Dosage                     | Duration                             | Outcome   | Reference            |
|--------------------|----------------------------|--------------------------------------|---|----------------------|
| Walking Time       | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Significant increase in absolute and pain-free walking time compared to placebo. <a href="#">[10]</a> | <a href="#">[10]</a> |
| Blood Pressure     | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Decrease in systolic and diastolic blood pressure. <a href="#">[10]</a>                               | <a href="#">[10]</a> |
| Heart Rate         | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Increase in heart rate. <a href="#">[10]</a>  | <a href="#">[10]</a> |
| Platelet Half-life | 25 ng/kg/min (intravenous) | 6 hours daily for 5 consecutive days | Significant prolongation of platelet half-life.<br><a href="#">[10]</a>                               | <a href="#">[10]</a> |

## Experimental Protocols

### Vasodilation Assay in Guinea-Pig Saphenous Vein

This protocol is based on the methodology described in the study by Chan KM, et al. (2004).<sup>[9]</sup>

Objective: To assess the vasodilatory effect of **Taprostene sodium** on isolated guinea-pig saphenous vein rings.

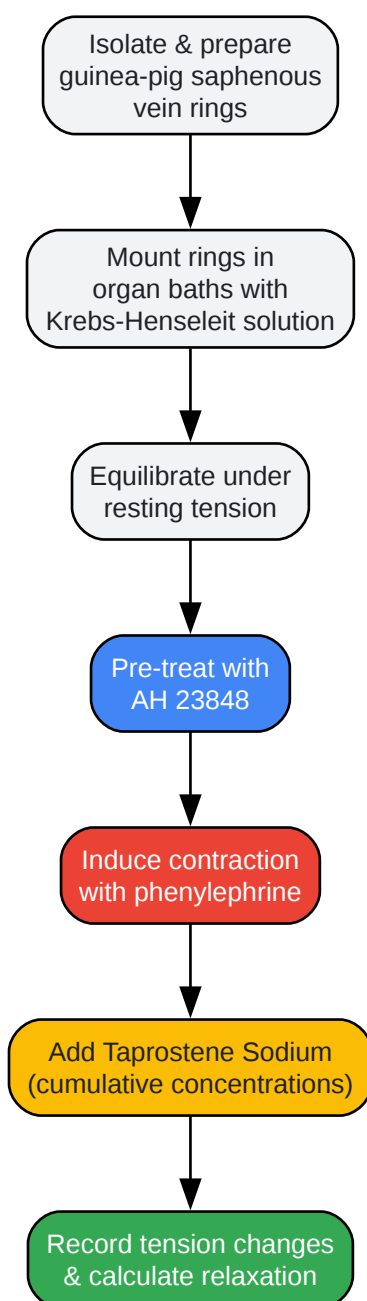
Materials:

- Guinea-pig saphenous veins
- Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11.1)
- Phenylephrine (contractile agent)
- AH 23848 (EP4 receptor antagonist)
- **Taprostene sodium**
- Organ bath system with isometric force transducers

Procedure:

- Isolate guinea-pig saphenous veins and cut into rings (2-3 mm in width).
- Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1g, with solution changes every 15 minutes.
- Pre-treat the tissues with the EP4 receptor antagonist AH 23848 to isolate the effects on the IP receptor.
- Induce a stable contraction with an appropriate concentration of phenylephrine.

- Once a stable plateau is reached, cumulatively add increasing concentrations of **Taprostene sodium** to the organ bath.
- Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.



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**Caption:** Vasodilation Assay Workflow.

## cAMP Accumulation Assay

No specific detailed protocol for **Taprostene sodium** was found in the search results. The following is a general protocol for a cAMP assay in CHO-K1 cells expressing a recombinant receptor.

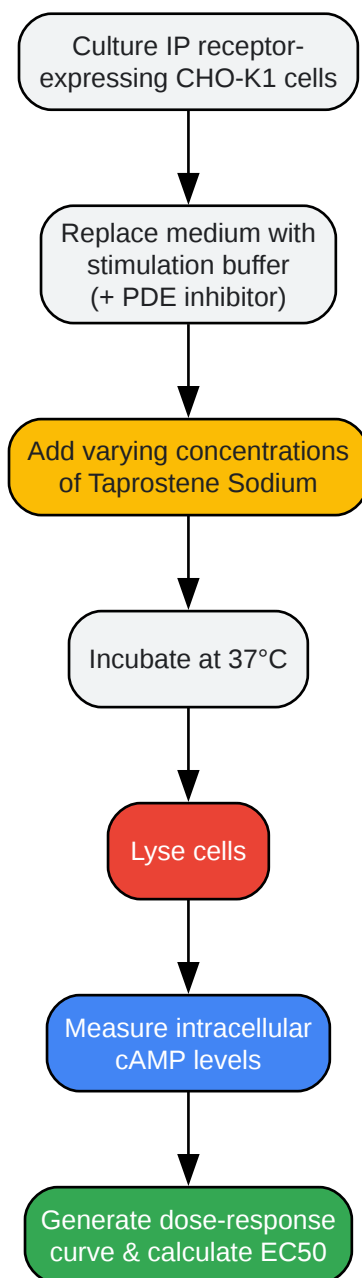
Objective: To quantify the increase in intracellular cAMP levels in response to **Taprostene sodium** in cells expressing the IP receptor.

Materials:

- CHO-K1 cells stably expressing the human IP receptor
- Cell culture medium (e.g., DMEM/F12)
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
- **Taprostene sodium**
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

- Culture CHO-K1 cells expressing the IP receptor to an appropriate confluency in multi-well plates.
- On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for a defined period.
- Add varying concentrations of **Taprostene sodium** to the wells and incubate for a specified time at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen detection method.
- Generate a dose-response curve and calculate the EC50 value for **Taprostene sodium**-induced cAMP accumulation.



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